1,3-Dimethoxy-2-methyl-5-pentylbenzene
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Overview
Description
1,3-Dimethoxy-2-methyl-5-pentylbenzene is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a pentyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-methyl-5-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of 3,5-dimethoxybenzoic acid as a starting material. The compound undergoes a series of reactions, including alkylation and methylation, to introduce the pentyl and methyl groups, respectively .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-methyl-5-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine in the presence of a catalyst are used for halogenation reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated benzene derivatives
Scientific Research Applications
1,3-Dimethoxy-2-methyl-5-pentylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-methyl-5-pentylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may regulate chemotactic cell aggregation and spore maturation via different mechanisms in certain biological systems. The compound can modulate the expression of genes involved in signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-pentylbenzene-1,3-diol: Similar in structure but with hydroxyl groups instead of methoxy groups.
1,3-Dimethoxy-5-pentylbenzene: Lacks the methyl group present in 1,3-Dimethoxy-2-methyl-5-pentylbenzene
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and pentyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H22O2 |
---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,3-dimethoxy-2-methyl-5-pentylbenzene |
InChI |
InChI=1S/C14H22O2/c1-5-6-7-8-12-9-13(15-3)11(2)14(10-12)16-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
SWDKSAODLDQIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C)OC |
Origin of Product |
United States |
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